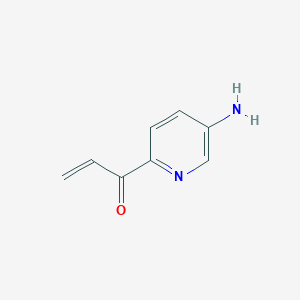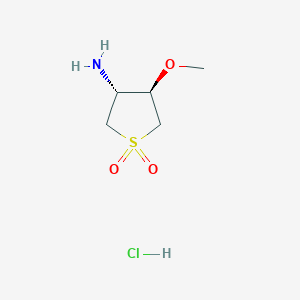![molecular formula C12H11N3OS B13148651 6-Phenyl-4-[(prop-2-en-1-yl)sulfanyl]-1,3,5-triazin-2(1H)-one CAS No. 652154-75-1](/img/structure/B13148651.png)
6-Phenyl-4-[(prop-2-en-1-yl)sulfanyl]-1,3,5-triazin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Allylthio)-4-phenyl-1,3,5-triazin-2(1H)-one is a heterocyclic compound that features a triazine ring substituted with allylthio and phenyl groups
Vorbereitungsmethoden
The synthesis of 6-(Allylthio)-4-phenyl-1,3,5-triazin-2(1H)-one typically involves the reaction of 4-phenyl-1,3,5-triazin-2(1H)-one with allylthiol in the presence of a base. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or acetonitrile. Industrial production methods may involve optimization of these conditions to increase yield and purity.
Analyse Chemischer Reaktionen
6-(Allylthio)-4-phenyl-1,3,5-triazin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The allylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the allylthio group.
Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride. Major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
6-(Allylthio)-4-phenyl-1,3,5-triazin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 6-(Allylthio)-4-phenyl-1,3,5-triazin-2(1H)-one involves its interaction with specific molecular targets. The allylthio group can interact with thiol-containing enzymes, potentially inhibiting their activity. The phenyl group may also contribute to the compound’s binding affinity to various receptors or enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 6-(Allylthio)-4-phenyl-1,3,5-triazin-2(1H)-one include:
- 6-Allylthio-4-imino-1-methyl-3-methylthio-5-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]-pyrimidine
- 4-Imino-6-methallylthio-1-methyl-5-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]-pyrimidine These compounds share structural similarities but differ in their specific substituents and ring systems, which can lead to differences in their chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
652154-75-1 |
|---|---|
Molekularformel |
C12H11N3OS |
Molekulargewicht |
245.30 g/mol |
IUPAC-Name |
6-phenyl-4-prop-2-enylsulfanyl-1H-1,3,5-triazin-2-one |
InChI |
InChI=1S/C12H11N3OS/c1-2-8-17-12-14-10(13-11(16)15-12)9-6-4-3-5-7-9/h2-7H,1,8H2,(H,13,14,15,16) |
InChI-Schlüssel |
LASVLTXNRGTFNO-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCSC1=NC(=O)NC(=N1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(6R,8R,9S,10R,13S,14S,15R,17S)-17-Acetyl-6,15-dihydroxy-10,13-dimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B13148580.png)

![1,3,5-Triazine-2,4(1H,3H)-dione, 6-[4-(dimethylamino)phenyl]dihydro-](/img/structure/B13148603.png)








